
Napyradiomycin A1
説明
Napyradiomycin A1 is an inhibitor of mitochondrial complexes I and II . It was isolated from Streptomyces antimycoticus NT17 . It has been identified as an antibacterial antibiotic .
Synthesis Analysis
The antimicrobial and cytotoxic natural products napyradiomycins A1 and B1 are produced using three organic substrates (1,3,6,8-tetrahydroxynaphthalene, dimethylallyl pyrophosphate, and geranyl pyrophosphate), and catalysis via five enzymes: two aromatic prenyltransferases (NapT8 and T9); and three vanadium dependent haloperoxidase (VHPO) homologues (NapH1, H3, and H4) .Molecular Structure Analysis
Napyradiomycin A1 contains total 64 bond(s); 34 non-H bond(s), 10 multiple bond(s), 5 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 2 ketone(s) (aromatic), 2 aromatic hydroxyl(s), and 1 ether(s) (aliphatic) .Chemical Reactions Analysis
The biosynthetic route to the napyradiomycin family of bacterial meroterpenoids has been fully described . The antimicrobial and cytotoxic natural products napyradiomycins A1 and B1 are produced using three organic substrates and catalysis via five enzymes . The synthesis of (±)-Napyradiomycin A1 has been achieved through a tandem Michael-Dieckmann type reaction and the introduction of a side chain and two chlorine atoms onto the pyranonaphthoquinone core .科学的研究の応用
Antibacterial Properties
Napyradiomycin A1 has been identified to possess significant antibacterial activities. It has shown effectiveness against Gram-positive bacteria such as Staphylococcus and Bacillus strains. The minimum inhibitory concentrations (MIC) for these activities range from 0.25 to 32 μg/mL . This suggests potential for Napyradiomycin A1 to be developed into antibacterial agents, especially in an era where antibiotic resistance is a growing concern.
Cytotoxicity Against Cancer Cells
Studies have demonstrated that Napyradiomycin A1 exhibits moderate cytotoxicities against various human cancer cell lines, including SF-268 , MCF-7 , NCI-H460 , and HepG-2 . The IC50 values—indicative of the concentration needed to kill 50% of the cell population—were found to be below 20 μM for these cell lines. This points to its potential use in cancer research, particularly in the development of chemotherapeutic agents.
Enzyme Synthesis
Napyradiomycin A1, along with its analogue B1, can be synthesized using a total enzyme synthesis approach . This involves the use of organic substrates and catalysis via specific enzymes, highlighting the compound’s role in advancing enzymology and synthetic biology research. Such methods can lead to the production of complex halogenated metabolites, which are valuable in medicinal chemistry.
Marine-Derived Natural Product Research
Napyradiomycin A1 is derived from marine actinomycetes, which are a valuable source for drug discovery . The exploration of marine-derived natural products like Napyradiomycin A1 contributes to the discovery of new drugs with unique structures and potent bioactivities.
Halogenated Metabolite Production
The biosynthesis of Napyradiomycin A1 involves unique chloronium-induced terpenoid cyclization . This process is significant for the production of halogenated metabolites, which are important in the development of new pharmaceuticals and agrochemicals.
作用機序
Result of Action
The primary result of Napyradiomycin A1’s action is a decrease in cellular ATP levels . This decrease can inhibit various ATP-dependent cellular processes, potentially leading to cell death . Furthermore, Napyradiomycin A1 has been shown to have antimicrobial and cytotoxic effects, suggesting that it may be effective against certain types of bacteria and cancer cells .
将来の方向性
特性
IUPAC Name |
(3R,4aR,10aS)-3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30Cl2O5/c1-14(2)7-6-8-15(3)9-10-25-21(30)17-11-16(28)12-18(29)20(17)22(31)24(25,27)13-19(26)23(4,5)32-25/h7,9,11-12,19,28-29H,6,8,10,13H2,1-5H3/b15-9+/t19-,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPWMPCOEAOEDD-NQSCOFRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)C1(CC(C(O2)(C)C)Cl)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C[C@]12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)[C@]1(C[C@H](C(O2)(C)C)Cl)Cl)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30Cl2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601043827 | |
| Record name | Napyradiomycin A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601043827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Napyradiomycin A1 | |
CAS RN |
103106-24-7 | |
| Record name | Napyradiomycin A1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103106247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Napyradiomycin A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601043827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]oxymethylimino]ammonium](/img/structure/B1242553.png)
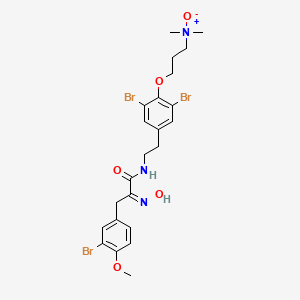
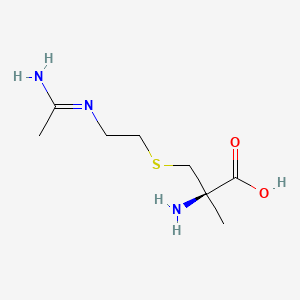

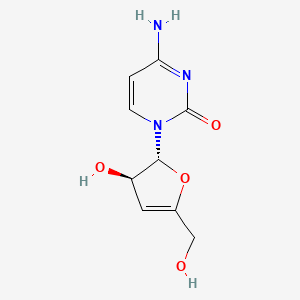
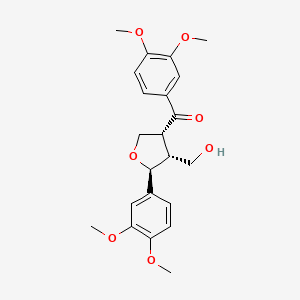
![[(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl] N-(2-ethylphenyl)carbamate;hydrochloride](/img/structure/B1242560.png)
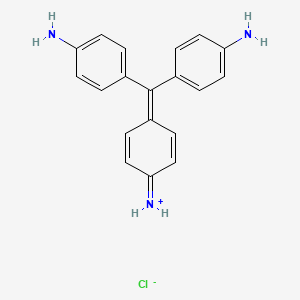

![3-[(2-Nitro-1H-imidazol-1-yl)methoxy]-1,2,4-butanetriol](/img/structure/B1242564.png)
![(4R,5S,6S)-3-[(2R,3R)-2-(aminomethyl)oxolan-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1242565.png)


![[hydroxy(phenyl)methyl]succinyl-CoA](/img/structure/B1242575.png)